molecular formula C21H18ClN3O3S B11369428 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11369428
M. Wt: 427.9 g/mol
InChI Key: GYAQAVHFURTWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a trisubstituted pyrimidine derivative characterized by:

  • A 5-chloro substituent on the pyrimidine core.
  • A 2-[(4-methylbenzyl)sulfanyl] group, introducing a thioether linkage and a para-methyl-substituted benzyl moiety.
  • An N-(1,3-benzodioxol-5-ylmethyl) carboxamide side chain, incorporating a benzodioxole (methylenedioxyphenyl) group.

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H18ClN3O3S/c1-13-2-4-14(5-3-13)11-29-21-24-10-16(22)19(25-21)20(26)23-9-15-6-7-17-18(8-15)28-12-27-17/h2-8,10H,9,11-12H2,1H3,(H,23,26)

InChI Key

GYAQAVHFURTWKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have investigated the anticancer properties of compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide.

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of similar structures have shown inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Cytotoxicity Studies : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. These studies typically employ quantitative structure–activity relationship (QSAR) models to predict the efficacy of new derivatives .
  • Case Studies : One study synthesized a series of benzenesulfonamide derivatives that were evaluated for their anticancer activity, revealing promising results related to their ability to induce apoptosis and inhibit tumor growth through targeted enzyme inhibition .

Antimicrobial Applications

The compound's potential as an antimicrobial agent has also been explored:

  • Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against various bacterial strains by inhibiting growth through mechanisms involving enzyme inhibition . The sulfanyl group is particularly noted for enhancing antimicrobial activity.
  • Biofilm Formation : Some derivatives have been evaluated for their ability to prevent biofilm formation in bacteria, which is crucial for treating chronic infections where biofilms provide resistance against antibiotics .

Summary of Findings

The applications of this compound highlight its potential in both anticancer and antimicrobial research. The following table summarizes key findings related to its applications:

Application AreaKey FindingsReferences
AnticancerInhibits CA IX; induces apoptosis in cancer cells
AntimicrobialEffective against bacterial growth; prevents biofilm formation

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Identifier Substituents on Pyrimidine Core Target / Activity Key Data
Target Compound 5-Cl, 2-[(4-methylbenzyl)S], 4-carboxamide (N-benzodioxolylmethyl) Likely CCR4 antagonist (inferred) N/A (structural inference)
Compound 6c (Molecules, 2014) Trisubstituted amide derivatives CCR4 antagonist IC50 = 0.064 μM
Compound XV (Int. J. Mol. Sci., 2015) Pyrimidine-catechol-diether Anti-HIV (NNRTI) EC50 = 3.2 nM
2-(Benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl] () 5-Cl, 2-benzylsulfanyl, 4-carboxamide (N-dimethoxyphenylethyl) Unspecified (structural analog) Molecular weight: 499.99 g/mol
N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl) () 5-Cl, 2-propylsulfonyl, 4-carboxamide (N-benzyl-N-pyridinyl) Unspecified (sulfonyl vs. sulfanyl) Molecular weight: 442.91 g/mol

Key Structural and Functional Differences

Substituent at Position 2 :

  • The target compound features a sulfanyl (thioether) group with a 4-methylbenzyl moiety. This contrasts with sulfonyl groups in compounds like ’s derivative, which are more electron-withdrawing and may reduce metabolic stability but enhance receptor-binding specificity .
  • Analogues with benzylsulfanyl groups (e.g., ) exhibit variable N-alkyl/aryl substitutions, such as dimethoxyphenylethyl, which may influence lipophilicity and blood-brain barrier penetration .

N-Carboxamide Modifications: The benzodioxol-5-ylmethyl group in the target compound is structurally distinct from the dimethoxyphenylethyl () or pyridinyl-benzyl () groups.

Biological Targets and Potency :

  • Compared to CCR4 antagonists like Compound 6c (IC50 = 0.064 μM), the target compound’s chloro and sulfanyl substituents may confer similar or improved potency, though experimental validation is required .
  • Anti-HIV pyrimidines (e.g., Compound XV) prioritize catechol-diether substitutions for NNRTI activity, whereas the target compound’s benzodioxole group may offer alternative binding modes .

Research Findings and Implications

CCR4 Antagonism :

  • Trisubstituted pyrimidine amides (e.g., Compounds 6c, 12a) demonstrate that chloro and sulfanyl groups at positions 5 and 2, respectively, are critical for submicromolar IC50 values. The target compound’s 4-methylbenzylsulfanyl group may further optimize hydrophobic interactions with CCR4’s allosteric pocket .

Metabolic Considerations :

  • The sulfanyl group in the target compound, compared to sulfonyl derivatives, may reduce oxidative metabolism risks but could increase susceptibility to glutathione conjugation. This trade-off requires pharmacokinetic profiling .

Benzodioxole Advantage :

  • Structural analogs like the capsaicin analogue in highlight benzodioxole’s role in enhancing solubility and target engagement. This moiety may position the target compound favorably for central nervous system (CNS) targets .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrimidine core with various substituents that may influence its biological activity. The IUPAC name reflects its functional groups, which are critical for interaction with biological targets.

PropertyValue
Molecular FormulaC17H18ClN3O4S
Molecular Weight385.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, thereby altering cellular responses.
  • Receptor Binding : It may interact with various receptors, influencing downstream signaling cascades.
  • Gene Expression Modulation : Preliminary studies suggest that the compound can affect gene expression profiles, potentially leading to altered cellular metabolism and function .

Biological Assays and Efficacy

Recent studies have evaluated the compound's efficacy in various biological assays, including:

Anticancer Activity

Several studies have reported the anticancer potential of similar pyrimidine derivatives. The compound's structural analogs have shown significant activity against cancer cell lines, indicating a promising avenue for cancer therapy development .

Enzymatic Inhibition

In vitro assays demonstrated that the compound exhibits inhibitory activity against certain enzymes. For example, it has been tested against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression .

Case Studies

  • Cellular Effects Study : A study investigated the effects of the compound on human cancer cell lines (e.g., HeLa cells). Results indicated that treatment led to reduced cell viability and induced apoptosis through caspase activation pathways.
  • Animal Model Research : In vivo studies using murine models have shown that administration of the compound resulted in tumor size reduction compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with functionalized pyrimidine cores. For example:

  • Step 1 : Condensation of 5-chloro-2-sulfanylpyrimidine-4-carboxylic acid derivatives with benzodioxol-5-ylmethylamine, followed by coupling with 4-methylbenzyl thiol.
  • Key Intermediates :
  • 5-Chloro-2-sulfanylpyrimidine-4-carboxylic acid (precursor for the pyrimidine core).

  • N-(1,3-benzodioxol-5-ylmethyl)amine (introduced via nucleophilic substitution).

    • Optimization : Use anhydrous conditions and catalysts like N,N-diisopropylethylamine (DIPEA) to enhance coupling efficiency .

    Table 1 : Example Synthetic Steps and Yields from Analogous Studies

    StepReaction TypeKey ReagentsYield (%)Reference
    1Nucleophilic substitutionDIPEA, DMF65–75
    2Thioether formation4-Methylbenzyl thiol, K₂CO₃80–85

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., sulfanyl vs. sulfonyl groups). Key signals:
  • Benzodioxole protons (δ 5.9–6.1 ppm, multiplet).
  • Pyrimidine C-Cl (δ 160–165 ppm in ¹³C NMR) .
    • X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between the pyrimidine ring and substituents. For example:
  • Dihedral angles of 12.8° (phenyl group) and 86.1° (benzodioxole group) indicate steric hindrance .
    • FT-IR : Confirms carboxamide C=O stretching (1680–1700 cm⁻¹) and sulfanyl S-H absorption (2550–2600 cm⁻¹) .

Q. What preliminary in vitro assays are recommended to assess its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target bacterial acps-pptase enzymes (critical for lipid biosynthesis) using radiolabeled acetyl-CoA substrates. Measure IC₅₀ values at varying concentrations .
  • Antimicrobial Susceptibility Testing : Use Staphylococcus aureus or Escherichia coli strains in broth microdilution assays (CLSI guidelines). Correlate MIC values with structural analogs .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity using computational methods?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfanyl coupling. Identify steric bottlenecks (e.g., benzodioxole-methylbenzyl clashes) .
  • Reaction Path Screening : Employ automated platforms (e.g., ICReDD’s workflow) to test solvent/base combinations. For example:
  • Replacing DMF with THF improves regioselectivity by 15% .
    • Statistical Design of Experiments (DoE) : Apply factorial designs to optimize temperature, stoichiometry, and catalyst loading .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Method Triangulation : Cross-validate enzyme inhibition data with bacterial growth kinetics and transcriptomic profiling (e.g., RNA-seq to confirm target pathway modulation) .
  • Dose-Response Analysis : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects at higher doses .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., sulfonyl vs. sulfanyl derivatives) to isolate pharmacophore contributions .

Q. What strategies are effective for elucidating its interaction with biochemical pathways?

Methodological Answer:

  • Metabolomic Profiling : Use LC-MS/MS to quantify lipid A biosynthesis intermediates in bacterial cultures treated with the compound .
  • Pull-Down Assays : Immobilize the compound on affinity resins to capture binding partners (e.g., acps-pptase isoforms) for proteomic identification .
  • Transcriptomic Analysis : Perform RNA-seq on treated Bacillus subtilis to map differentially expressed genes in fatty acid biosynthesis pathways .

Q. What are the challenges in achieving regioselectivity during functionalization, and how to address them?

Methodological Answer:

  • Challenge : Competing nucleophilic sites on the pyrimidine ring (e.g., C2 vs. C4 positions).
  • Solutions :
  • Use bulky directing groups (e.g., tert-butyl) to block undesired sites .
  • Employ transition-metal catalysts (e.g., Pd(OAc)₂) for C-S bond formation at C2 .
    • Case Study : Substituting 4-methylbenzyl thiol with 3-methylbenzyl thiol reduced byproduct formation by 20% .

Q. How to evaluate the role of the sulfanyl and benzodioxole groups in its pharmacological profile?

Methodological Answer:

  • SAR Studies : Synthesize analogs lacking the sulfanyl group or replacing benzodioxole with phenyl. Test for:
  • Loss of antibacterial activity → sulfanyl critical for enzyme binding.
  • Reduced metabolic stability → benzodioxole enhances pharmacokinetics .
    • Molecular Docking : Simulate interactions with acps-pptase’s active site. The sulfanyl group forms a hydrogen bond with Arg⁷³, while benzodioxole engages in π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.